(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine
Overview
Description
(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydrocyclopentaquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentaquinoline core, followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
Chemistry
In chemistry, (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine include other tetrahydroquinoline derivatives and bromophenyl-substituted compounds. Examples include:
- Tetrahydroquinoline
- 4-Bromophenylamine
- Cyclopentaquinoline derivatives
Uniqueness
What sets this compound apart is its specific combination of structural features. The presence of both the bromophenyl group and the tetrahydrocyclopentaquinoline core provides unique chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3,20H2/t14-,15+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVBFQSWVXAOH-HDMKZQKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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